N-[(9-ethylcarbazol-3-yl)methyl]cyclopropanamine
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Overview
Description
N-[(9-ethylcarbazol-3-yl)methyl]cyclopropanamine is an organic compound belonging to the class of carbazoles. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound features a cyclopropanamine group attached to a carbazole moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9-ethylcarbazol-3-yl)methyl]cyclopropanamine typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with cyclopropanamine. The process begins with the preparation of 9-ethyl-9H-carbazole-3-carbaldehyde, which is achieved by treating 9-ethylcarbazole with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions . The resulting aldehyde is then reacted with cyclopropanamine in the presence of a suitable catalyst, such as acetic acid, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(9-ethylcarbazol-3-yl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles under appropriate conditions, such as in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(9-ethylcarbazol-3-yl)methyl]cyclopropanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(9-ethylcarbazol-3-yl)methyl]cyclopropanamine involves its interaction with molecular targets and pathways within cells. For instance, it has been shown to activate the p53 signaling pathway, leading to increased apoptosis in cancer cells . This activation involves the phosphorylation of p53 and subsequent upregulation of caspase activities, which are crucial for the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine
- N’-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
- N’-[(9-ethyl-9H-carbazol-3-yl)methylene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N-[(9-ethylcarbazol-3-yl)methyl]cyclopropanamine is unique due to its specific structural features, such as the presence of a cyclopropanamine group attached to the carbazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H20N2 |
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Molecular Weight |
264.4g/mol |
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C18H20N2/c1-2-20-17-6-4-3-5-15(17)16-11-13(7-10-18(16)20)12-19-14-8-9-14/h3-7,10-11,14,19H,2,8-9,12H2,1H3 |
InChI Key |
GFCXIVYBUDKYLJ-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)CNC3CC3)C4=CC=CC=C41 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC3CC3)C4=CC=CC=C41 |
Origin of Product |
United States |
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